molecular formula C12H17N B3261441 3-(3-Methylphenyl)piperidine CAS No. 343856-70-2

3-(3-Methylphenyl)piperidine

Cat. No. B3261441
CAS RN: 343856-70-2
M. Wt: 175.27 g/mol
InChI Key: OHFNOQQJKQDEOT-UHFFFAOYSA-N
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Description

3-(3-Methylphenyl)piperidine is a chemical compound with the empirical formula C12H18ClN . It is a solid substance and is used by researchers in the field of early discovery .


Molecular Structure Analysis

The molecular weight of 3-(3-Methylphenyl)piperidine is 211.73 . The SMILES string representation of the molecule is Cl.Cc1cccc(c1)C2CCCNC2 . The InChI key is XKIWGWVSBLGDPM-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3-(3-Methylphenyl)piperidine is a solid substance . Its empirical formula is C12H18ClN , and its molecular weight is 211.73 .

Scientific Research Applications

1. Inhibition of Macrophage Activation and Suppression of Graft Rejection

A study by Takeiri et al. (2011) discusses a novel piperidine compound, DTCM-glutarimide, derived from the antibiotic 9-methylstreptimidone. This compound shows potential as an anti-inflammatory agent, inhibiting macrophage activation and prolonging graft survival in heart transplantation experiments in mice. This suggests its potential application in suppressing graft rejection and managing inflammation (Takeiri et al., 2011).

2. Potential in Treating Gastrointestinal Motility Disorders

Zimmerman et al. (1994) developed a potent, peripherally selective opioid antagonist, synthesized from N-substituted-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines. This compound, identified as LY246736, is suggested for clinical investigation of mu opioid receptor involvement in gastrointestinal motility disorders (Zimmerman et al., 1994).

3. Piperidine in Brain Function and Behavior

Abood et al. (1961) investigated the role of piperidine in the brain and its significance in behavior, especially in the context of treating psychiatric disorders. This research points to the potential of piperidine as an endogenous psychotropic agent, possibly influencing behavior regulation (Abood et al., 1961).

4. Inhibiting Estrogen Biosynthesis for Breast Cancer Treatment

Research by Hartmann and Batzl (1986) highlights the synthesis of 3-alkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones as inhibitors of estrogen biosynthesis. This study underscores the potential of these compounds in treating hormone-dependent breast cancer, with certain derivatives showing more potent inhibition than the existing treatments (Hartmann & Batzl, 1986).

5. Corrosion Inhibition

A study by Rajendraprasad et al. (2020) investigated the use of N1-(3-methylphenyl)piperidine-1,4-dicarboxamide as a corrosion inhibitor for soft-cast steel in acidic environments. The compound demonstrated significant inhibition efficiency, suggesting its application in industrial corrosion prevention (Rajendraprasad et al., 2020).

6. Anti-angiogenic and DNA Cleavage Activities in Cancer Research

Kambappa et al. (2017) synthesized novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives. These compounds demonstrated significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents (Kambappa et al., 2017).

7. Piperidine Derivatives in Antidepressant Activity

A study by Balsamo et al. (1987) synthesized 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives and evaluated them as potential antidepressant agents. The biological activity of these compounds was comparable to the antidepressant drug viloxazine (Balsamo et al., 1987).

Future Directions

Piperidines, including 3-(3-Methylphenyl)piperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on improving synthesis methods and exploring new therapeutic applications for piperidine derivatives .

properties

IUPAC Name

3-(3-methylphenyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-10-4-2-5-11(8-10)12-6-3-7-13-9-12/h2,4-5,8,12-13H,3,6-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFNOQQJKQDEOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2CCCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methylphenyl)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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